Cas no 42205-81-2 ((2S,4R)-4-Tert-butylpiperidine-2-carboxylic acid;hydrochloride)

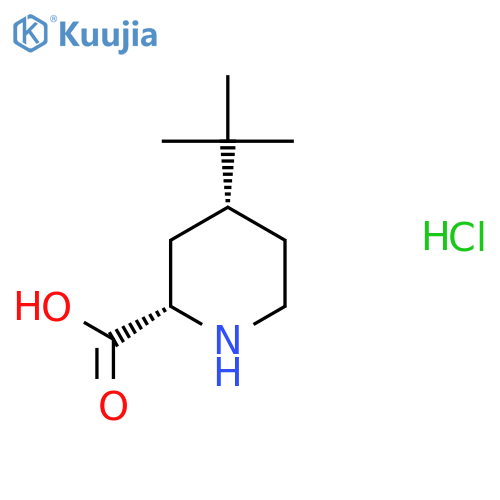

42205-81-2 structure

商品名:(2S,4R)-4-Tert-butylpiperidine-2-carboxylic acid;hydrochloride

(2S,4R)-4-Tert-butylpiperidine-2-carboxylic acid;hydrochloride 化学的及び物理的性質

名前と識別子

-

- EN300-6737753

- (2S,4R)-4-Tert-butylpiperidine-2-carboxylic acid;hydrochloride

- rac-(2R,4S)-4-tert-butylpiperidine-2-carboxylic acid hydrochloride

- 42205-81-2

- Z3484279974

-

- インチ: 1S/C10H19NO2.ClH/c1-10(2,3)7-4-5-11-8(6-7)9(12)13;/h7-8,11H,4-6H2,1-3H3,(H,12,13);1H/t7-,8+;/m1./s1

- InChIKey: RDOKCEZOAOPTNO-WLYNEOFISA-N

- ほほえんだ: Cl.OC([C@@H]1C[C@@H](CCN1)C(C)(C)C)=O

計算された属性

- せいみつぶんしりょう: 221.1182566g/mol

- どういたいしつりょう: 221.1182566g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 196

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.3Ų

(2S,4R)-4-Tert-butylpiperidine-2-carboxylic acid;hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6737753-1.0g |

rac-(2R,4S)-4-tert-butylpiperidine-2-carboxylic acid hydrochloride, cis |

42205-81-2 | 95% | 1g |

$943.0 | 2023-05-30 | |

| Enamine | EN300-6737753-5.0g |

rac-(2R,4S)-4-tert-butylpiperidine-2-carboxylic acid hydrochloride, cis |

42205-81-2 | 95% | 5g |

$2732.0 | 2023-05-30 | |

| Enamine | EN300-6737753-0.5g |

rac-(2R,4S)-4-tert-butylpiperidine-2-carboxylic acid hydrochloride, cis |

42205-81-2 | 95% | 0.5g |

$735.0 | 2023-05-30 | |

| Enamine | EN300-6737753-2.5g |

rac-(2R,4S)-4-tert-butylpiperidine-2-carboxylic acid hydrochloride, cis |

42205-81-2 | 95% | 2.5g |

$1848.0 | 2023-05-30 | |

| 1PlusChem | 1P028MU9-10g |

rac-(2R,4S)-4-tert-butylpiperidine-2-carboxylicacidhydrochloride,cis |

42205-81-2 | 95% | 10g |

$5071.00 | 2024-05-02 | |

| Aaron | AR028N2L-10g |

rac-(2R,4S)-4-tert-butylpiperidine-2-carboxylicacidhydrochloride,cis |

42205-81-2 | 95% | 10g |

$5597.00 | 2023-12-15 | |

| Aaron | AR028N2L-50mg |

rac-(2R,4S)-4-tert-butylpiperidine-2-carboxylicacidhydrochloride,cis |

42205-81-2 | 95% | 50mg |

$325.00 | 2025-02-16 | |

| Aaron | AR028N2L-100mg |

rac-(2R,4S)-4-tert-butylpiperidine-2-carboxylicacidhydrochloride,cis |

42205-81-2 | 95% | 100mg |

$474.00 | 2025-02-16 | |

| Aaron | AR028N2L-250mg |

rac-(2R,4S)-4-tert-butylpiperidine-2-carboxylicacidhydrochloride,cis |

42205-81-2 | 95% | 250mg |

$666.00 | 2025-02-16 | |

| Aaron | AR028N2L-5g |

rac-(2R,4S)-4-tert-butylpiperidine-2-carboxylicacidhydrochloride,cis |

42205-81-2 | 95% | 5g |

$3782.00 | 2023-12-15 |

(2S,4R)-4-Tert-butylpiperidine-2-carboxylic acid;hydrochloride 関連文献

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

5. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

42205-81-2 ((2S,4R)-4-Tert-butylpiperidine-2-carboxylic acid;hydrochloride) 関連製品

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬